4-(3-Carboxyphenyl)-2-hydroxybenzoic acid
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Overview
Description
4-(3-Carboxyphenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of both carboxyl and hydroxyl functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid typically involves the reaction of 3-carboxybenzaldehyde with salicylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to obtain high yields of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-(3-Carboxyphenyl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, leading to the formation of esters, amides, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides, anhydrides, and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include esters, amides, quinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Carboxyphenyl)-2-hydroxybenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Carboxyphenyl)picolinic acid
- 4-(3-Carboxyphenyl)benzoic acid
- 4-(3-Carboxyphenyl)salicylic acid
Uniqueness
4-(3-Carboxyphenyl)-2-hydroxybenzoic acid is unique due to the presence of both carboxyl and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(3-carboxyphenyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-12-7-9(4-5-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUHQTJSNAXXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689892 |
Source
|
Record name | 3'-Hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-01-9 |
Source
|
Record name | 3'-Hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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